(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a useful research compound. Its molecular formula is C18H22F2N4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, also known as Efinaconazole, is a novel antifungal agent primarily developed for the treatment of onychomycosis. This compound belongs to the triazole class of antifungals and exhibits significant biological activity against various fungal pathogens. This article explores its biological activity, mechanism of action, and therapeutic potential based on diverse research findings.
Efinaconazole is characterized by its specific stereochemistry and functional groups that contribute to its biological activity. The chemical structure includes a difluorophenyl group and a triazole moiety, which are crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H11F2N3O |
Molecular Weight | 251.23 g/mol |
Melting Point | 123-128 °C (dec.) |
Solubility | Slightly soluble in chloroform and methanol |
pKa | 11.54 (predicted) |
Efinaconazole exhibits its antifungal properties primarily through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to other triazole antifungals but is distinguished by its potency against fluconazole-resistant strains.
Inhibition of Ergosterol Biosynthesis
Research indicates that Efinaconazole effectively inhibits the enzyme lanosterol demethylase (CYP51), which is essential for converting lanosterol to ergosterol. In vitro studies show that Efinaconazole has a low minimum inhibitory concentration (MIC) against various Candida species:
Fungal Strain | Efinaconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |
---|---|---|
Candida albicans | 0.25 | 8 |
Candida glabrata | 0.5 | 64 |
Candida krusei | 0.125 | 64 |
Biological Activity Studies
Numerous studies have assessed the biological activity of Efinaconazole against fungal pathogens. A notable study demonstrated its efficacy in an in vivo model of systemic candidiasis:
- Study Design : Mice were treated with Efinaconazole at varying doses.
- Results : The survival rate in the Efinaconazole-treated group was significantly higher compared to the control group (p < 0.01).
Case Studies
- Efficacy Against Onychomycosis : Clinical trials have shown that Efinaconazole is effective in treating toenail onychomycosis caused by dermatophytes and non-dermatophyte molds. Patients treated with Efinaconazole exhibited significant improvement in nail appearance and mycological cure rates compared to placebo.
- Resistance Patterns : A study on resistance patterns indicated that Efinaconazole maintains activity against strains resistant to other azoles, highlighting its potential as a first-line treatment for resistant infections.
Propriétés
Formule moléculaire |
C18H22F2N4O |
---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18+/m0/s1 |
Clé InChI |
NFEZZTICAUWDHU-KBXCAEBGSA-N |
SMILES isomérique |
C[C@@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
SMILES canonique |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.